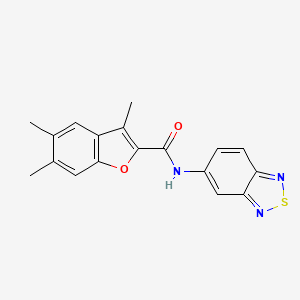![molecular formula C23H18FN3O4 B11313586 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11313586.png)
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}-N-(4-メトキシフェニル)アセトアミドは、そのユニークな構造的特徴と様々な分野における潜在的な用途から注目を集めている複雑な有機化合物です。この化合物は、オキサジアゾール環、フルオロフェニル基、メトキシフェニル基を含む複数の官能基を含み、それらが多様な化学的性質と反応性に寄与しています。
製法
合成経路と反応条件
2-{2-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}-N-(4-メトキシフェニル)アセトアミドの合成は、通常、複数段階のプロセスを伴います。一般的な方法には、以下の段階が含まれます。
オキサジアゾール環の形成: これは、ヒドラジドなどの適切な前駆体をカルボン酸誘導体と脱水条件下で環化させることで達成できます。
フルオロフェニル基の導入: この段階では、多くの場合、フルオロベンゼン誘導体がオキサジアゾール中間体と反応する求核置換反応が関与します。
フェノキシ基の付加: これは、鈴木・宮浦カップリング反応を用いて行うことができ、この反応はボロン酸誘導体をハロゲン化アリールとパラジウム触媒の存在下で反応させることを伴います。
アセトアミド結合の形成: この最終段階は、フェノキシ中間体をアセチル化剤(酢酸無水物など)と反応させて、目的のアセトアミド化合物を形成することを伴います。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、収率、純度、コスト効率を最適化し、より大規模に行われます。これは、連続フロー反応器、自動合成プラットフォーム、高度な精製技術を使用して、品質とスケーラビリティを確保することを意味します。
化学反応解析
反応の種類
2-{2-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}-N-(4-メトキシフェニル)アセトアミドは、次のような様々な種類の化学反応を受けることができます。
酸化: この化合物は特定の条件下で酸化されて、追加の官能基を導入したり、既存の官能基を変性したりすることができます。
還元: 還元反応は、分子内の特定の官能基の酸化状態を変更するために使用できます。
置換: この化合物は、特に芳香環において、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤を使用できます。
置換: ハロゲン(臭素、塩素など)や求核剤(アミン、チオールなど)のような試薬が一般的に使用されます。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンをもたらす可能性がありますが、還元はアルコールまたはアミンをもたらす可能性があります。
科学研究への応用
2-{2-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}-N-(4-メトキシフェニル)アセトアミドは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
医学: 研究では、特に癌や細菌感染症の治療における治療薬としての可能性が探求されています。
工業: この化合物は、その化学的安定性と反応性のために、ポリマーやコーティングなどの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the oxadiazole intermediate.
Attachment of the phenoxy group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the acetamide linkage: This final step involves the reaction of the phenoxy intermediate with an acylating agent, such as acetic anhydride, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
2-{2-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}-N-(4-メトキシフェニル)アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、特定の酵素や受容体を阻害して、細胞プロセスを変化させる可能性があります。正確なメカニズムは、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- 2-(2,5-ジメチルフェノキシ)-N-(4-フルオロフェニル)アセトアミド
- N-(2,4-ジフルオロフェニル)-2-(2-メトキシ-4-メチルフェノキシ)アセトアミド
- 2-(2,5-ジメチルフェノキシ)-N-(4-メトキシフェニル)アセトアミド
独自性
2-{2-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]フェノキシ}-N-(4-メトキシフェニル)アセトアミドは、明確な化学的性質と反応性を付与するオキサジアゾール環の存在によってユニークです
類似化合物との比較
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide
- N-(2,4-difluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity
特性
分子式 |
C23H18FN3O4 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O4/c1-29-18-12-10-17(11-13-18)25-21(28)14-30-20-5-3-2-4-19(20)22-26-23(31-27-22)15-6-8-16(24)9-7-15/h2-13H,14H2,1H3,(H,25,28) |
InChIキー |
LDENPSJEPGTCOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11313518.png)
![7-(3,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11313521.png)
![N-(2-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11313522.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11313526.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11313529.png)
![6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313534.png)
![4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11313551.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11313556.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313561.png)
![{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11313568.png)
![6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313569.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11313574.png)
